Product packaging for MZ 3-149(Cat. No.:CAS No. 142186-15-0)

MZ 3-149

Cat. No.: B587179
CAS No.: 142186-15-0
M. Wt: 448.146
InChI Key: KTHFBHLHQRLKBS-WNBCZPBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MZ 3-149 is a synthetic, potent agonist of Growth Hormone-Releasing Hormone (GHRH) designed for scientific research . This analog is engineered based on the GHRH(1-29)-NH2 sequence to have increased resistance to degradation by proteolytic enzymes, resulting in improved stability and a longer half-life compared to the native peptide . Its primary research value lies in its ability to robustly stimulate the secretion and synthesis of growth hormone (GH) from the anterior pituitary gland, making it a valuable tool for investigating the GH/IGF-1 axis . The activation of this axis influences a wide range of biological processes, including cellular growth, proliferation, and metabolism. Consequently, this compound is utilized in preclinical research across various fields, including endocrinology, regenerative medicine, and metabolic studies . Research into GHRH agonists like this compound explores their potential to promote tissue regeneration, improve cardiac function, and enhance islet survival in models of diabetes . This product is labeled "For Research Use Only" and is intended for use in controlled laboratory settings by qualified researchers. It is strictly not for diagnostic or therapeutic applications, nor for administration to humans or animals.

Properties

CAS No.

142186-15-0

Molecular Formula

C8H19O15P3

Molecular Weight

448.146

IUPAC Name

ethyl [(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C8H19O15P3/c1-2-20-26(18,19)23-6-3(9)4(10)7(21-24(12,13)14)8(5(6)11)22-25(15,16)17/h3-11H,2H2,1H3,(H,18,19)(H2,12,13,14)(H2,15,16,17)/t3-,4+,5+,6-,7-,8-/m1/s1

InChI Key

KTHFBHLHQRLKBS-WNBCZPBOSA-N

SMILES

CCOP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O

Synonyms

MZ 3-149

Origin of Product

United States

Peptide Synthesis and Derivatization of Mz 3 149

Methodologies for Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise assembly of a peptide chain on an insoluble solid support, usually a resin advancedchemtech.comwikidata.orgfishersci.canih.gov. The process begins by attaching the C-terminal amino acid to the resin. Subsequent amino acids are added sequentially to the growing peptide chain through repeated cycles of deprotection and coupling advancedchemtech.comthegoodscentscompany.comidrblab.net. Two primary orthogonal protecting group strategies dominate SPPS: Fmoc/tBu and Boc/Bzl wikipedia.orgidrblab.netfishersci.bewikipedia.orgguidetopharmacology.org.

Fmoc/tBu and Boc/Bzl Strategies in Analog Construction

The choice between the Fmoc/tBu and Boc/Bzl strategies depends on the peptide sequence, the nature of any non-standard amino acids or modifications, and the desired cleavage conditions.

The Fmoc/tBu strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection and anchoring to the resin wikipedia.orgfishersci.beguidetopharmacology.org. Fmoc removal is typically achieved with a weak base, such as piperidine (B6355638) wikipedia.orgfishersci.benih.gov. The peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a strong acid, commonly trifluoroacetic acid (TFA) wikipedia.orgfishersci.bewikipedia.org. The Fmoc/tBu strategy is widely used due to its mild deprotection conditions and orthogonality, allowing for selective on-resin modifications wikipedia.org.

The Boc/Bzl strategy , the earlier developed method, employs the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection and acid-stable benzyl (B1604629) (Bzl)-based groups for side-chain protection wikipedia.orgfishersci.beguidetopharmacology.org. Boc deprotection requires a strong acid, typically TFA guidetopharmacology.orgnih.gov. Final cleavage from the resin and side-chain deprotection are performed using a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) fishersci.bewikipedia.org. While requiring harsher cleavage conditions, the Boc/Bzl strategy can be advantageous for synthesizing peptides prone to aggregation in Fmoc chemistry wikipedia.orgwikipedia.org.

Optimization of Coupling and Deprotection Protocols

Efficient coupling and complete deprotection are critical for achieving high peptide purity and yield in SPPS wikipedia.orgadvancedchemtech.com. Each coupling cycle involves activating the carboxyl group of the incoming protected amino acid and reacting it with the free amino group of the resin-bound peptide chain advancedchemtech.comthegoodscentscompany.com. Various coupling reagents are used, including carbodiimides like DIC in combination with additives such as HOBt wikipedia.orgnih.gov. Deprotection removes the temporary Nα-protecting group to allow the next amino acid to be coupled advancedchemtech.comthegoodscentscompany.com.

Optimization of these steps is often necessary, particularly for challenging sequences or the incorporation of non-standard residues wikipedia.orgadvancedchemtech.com. Strategies include:

Monitoring reaction completeness: Techniques like the ninhydrin (B49086) test (Kaiser test) are used to check for the presence of free amino groups, indicating incomplete coupling or deprotection wikipedia.org.

Extended reaction times: Increasing the duration of coupling or deprotection steps can improve conversion wikipedia.org.

Repeated couplings (double coupling): Performing a second coupling step if the first is incomplete can increase yield advancedchemtech.com.

Optimized reagent concentrations and solvents: Adjusting the amounts of activated amino acid, coupling reagent, and base, as well as the solvent system, can enhance reaction efficiency.

Elevated temperature: Microwave-assisted SPPS can accelerate coupling and deprotection reactions, particularly for hindered or non-standard amino acids hmdb.caamericanelements.com.

Capping: Acetylation of unreacted amino groups after coupling prevents the formation of deletion sequences, simplifying purification wikipedia.orgwikipedia.org.

Wash optimization: While traditional SPPS involves extensive washing, newer "wash-free" protocols aim to minimize solvent waste through in-situ quenching and controlled evaporation hmdb.cafishersci.se.

Design and Introduction of Non-Standard Amino Acid Residues in MZ 3-149

The incorporation of non-standard amino acid residues and modifications is a key advantage of chemical peptide synthesis, allowing for the generation of analogs with altered properties wikidata.orgfishersci.cacenmed.commpg.de. For a compound like this compound, specific modifications at the N-terminus and within the peptide sequence, along with a C-terminal modification, are described.

Incorporation of Desaminotyrosine (Dat) at N-terminus

Desaminotyrosine (Dat), also known as 3-(4-hydroxyphenyl)propanoic acid or phloretic acid, is a non-proteinogenic amino acid that lacks the α-amino group present in canonical amino acids like tyrosine idrblab.netwikipedia.orghmdb.cawikipedia.org. Its incorporation at the N-terminus of a peptide results in a molecule with a free hydroxyl group but no free N-terminal amino group. This modification can influence the peptide's metabolic stability and biological activity wikipedia.orgwikipedia.org. Dat can be introduced as the first residue during SPPS, coupled to the resin, using standard coupling protocols for carboxylic acids.

Substitution of Alanine and D-Lysine at Specific Positions

The substitution of canonical amino acids like Alanine (Ala) and Lysine (Lys) with modified or D-amino acid counterparts at specific positions within a peptide chain is a common strategy in peptide design wikipedia.orgadvancedchemtech.comwikipedia.org. Alanine is a simple aliphatic amino acid nih.govnih.gov. Lysine is a basic amino acid with a primary amine in its side chain nih.govwikipedia.orgfishersci.capolybion.in. Replacing L-amino acids with their D-isomers, such as D-Lysine, can impact peptide conformation, stability against enzymatic degradation, and receptor binding fishersci.ca. The incorporation of D-amino acids and other substituted amino acids is readily achieved in SPPS by using the appropriately protected non-standard amino acid building blocks during the coupling steps fishersci.cacenmed.commpg.de. The specific positions of these substitutions in this compound would be determined by the desired properties of the final analog.

Aspartic Acid Substitution at Position 28 and its Structural Implications

The native human GH-RH(1-29) sequence contains Serine at position 28 epa.govdsmz.dewikipedia.org. In this compound, this Serine residue is substituted with Aspartic Acid wikipedia.orgcenmed.comnih.gov. Amino acid substitutions can significantly impact the structure and activity of peptides bmrb.ioijprajournal.comnih.gov. Aspartic Acid is an acidic amino acid with a negatively charged side chain at physiological pH, while Serine is a neutral amino acid with a hydroxyl group in its side chain nih.govwikipedia.org. This difference in charge and side chain properties can influence peptide folding, intramolecular interactions (such as hydrogen bonding or salt bridges), and interactions with receptors or other binding partners bmrb.ionih.gov.

Research comparing the Ser28-containing analog MZ-2-51 with its Asp28 homolog, MZ-3-149, demonstrated a decrease in in vitro GH-releasing potency for MZ-3-149 wikipedia.org. MZ-2-51 showed a relative in vitro potency of 10.5 compared to GH-RH(1-29)NH2, while MZ-3-149 exhibited a relative potency of 5.6 wikipedia.org.

AnalogPosition 28 Amino AcidRelative In Vitro Potency (vs GH-RH(1-29)NH2)
MZ-2-51Serine10.5
MZ-3-149Aspartic Acid5.6

While the precise structural changes induced by the Aspartic Acid substitution at position 28 in this compound were not detailed in the available literature, the alteration in charge and side chain characteristics compared to Serine likely influences the local conformation of the peptide backbone and the orientation of nearby residues. General studies on peptide degradation suggest that the amino acid on the C-terminal side of an Asp residue can affect degradation pathways involving cyclic imide formation nih.gov. However, the primary sequence's influence on amide bond hydrolysis rates at Asp-X or Y-Asp linkages appears less significant nih.gov. The introduction of a negatively charged Aspartic Acid residue at position 28 in MZ-3-149, compared to the neutral Serine in MZ-2-51, could alter electrostatic interactions within the peptide or with the GH-RH receptor, potentially explaining the observed difference in potency bmrb.io.

Purification and Isolation Techniques for Peptide Analogs

Following synthesis, crude peptide products contain the desired peptide along with truncated sequences, deleted sequences, and other impurities resulting from the synthesis and cleavage processes. Effective purification and isolation techniques are crucial to obtain the target peptide analog with high purity dsmz.defishersci.be.

Purification and Isolation Techniques for Peptide Analogs

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and isolation of synthetic peptides, including GH-RH analogs wikipedia.orgcenmed.com. Reversed-phase HPLC (RP-HPLC) is particularly common, separating peptides based on their hydrophobicity using a stationary phase that is less polar than the mobile phase dsmz.defishersci.be.

The specific HPLC methodology employed for this compound would involve selecting an appropriate stationary phase (e.g., C18 or C8 column), a suitable mobile phase system (typically a gradient of water and an organic solvent like acetonitrile, often containing a small percentage of trifluoroacetic acid (TFA) to improve peak shape and resolution), and optimizing the gradient profile, flow rate, and temperature wikipedia.orgfishersci.befishersci.at. Detection is commonly performed using UV detectors, monitoring absorbance at wavelengths characteristic of peptide bonds (e.g., 220 nm) or aromatic amino acids if present dsmz.dewikipedia.org. Preparative or semi-preparative HPLC is used to purify larger quantities of the peptide, while analytical HPLC is used to assess the purity of the final product dsmz.decenmed.comfishersci.be.

Mass Spectrometry (MS) for Purity Confirmation (e.g., ESI-MS)

Mass Spectrometry (MS) is an indispensable tool for confirming the identity and assessing the purity of synthetic peptides cenmed.comnih.govbmrb.iofishersci.campg.de. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with HPLC (LC-ESI-MS) that is well-suited for analyzing peptides cenmed.comnih.govmpg.de. ESI-MS produces protonated molecular ions ([M+H]+) or multiply charged ions of the peptide, allowing for the determination of its molecular weight advancedchemtech.comfishersci.campg.de.

By analyzing the mass spectrum of the purified this compound, researchers can confirm that the molecular weight matches the calculated theoretical mass based on its amino acid sequence and modifications advancedchemtech.com. The presence of peaks corresponding to impurities or truncated sequences can also be identified, providing a measure of the peptide's purity cenmed.com. LC-MS, where the HPLC eluent is directly introduced into the mass spectrometer, provides both chromatographic separation and mass analysis, offering a powerful method for purity assessment and identification of co-eluting impurities advancedchemtech.com. Amino acid analysis can further complement MS data by confirming the amino acid composition of the purified peptide cenmed.com.

Conformational Analysis and Secondary Structure Prediction

The biological activity of a peptide is closely related to its three-dimensional conformation and secondary structure wikipedia.orgwikidata.org. Conformational analysis aims to understand the preferred shapes and flexibility of a peptide in solution or in specific environments fishersci.fiwikipedia.org. Secondary structure prediction methods attempt to predict recurring structural motifs such as alpha-helices, beta-sheets, and turns based on the amino acid sequence fishersci.befishersci.atfishersci.campg.de.

Secondary structure prediction for peptides can be challenging compared to proteins due to their inherent flexibility and the influence of the surrounding environment fishersci.campg.de. Various computational methods exist, including those based on statistical propensities, machine learning algorithms, and fragment-based approaches fishersci.befishersci.atfishersci.ca. Some methods are specifically developed for peptide secondary structure prediction fishersci.befishersci.campg.de.

While general methods for conformational analysis and secondary structure prediction are well-established, specific studies detailing the conformational analysis or secondary structure prediction results for this compound were not found in the provided search results. Therefore, a detailed description of its specific conformation or predicted secondary structure cannot be provided based on the available information. The Aspartic Acid substitution at position 28, being a charged residue, could potentially influence the peptide's propensity to form certain secondary structures or interact with membranes or proteins, but specific data for this compound is required to confirm such effects.

Based on the conducted research, there is no publicly available scientific literature or data corresponding to a chemical compound specifically designated as "this compound." The search results did not yield any information regarding the structural elucidation or physicochemical characterization of a peptide or any other compound with this identifier.

The search results primarily contained references to:

A fragment ion with a mass-to-charge ratio (m/z) of 149 observed in mass spectrometry for various unrelated compounds, such as phthalic acid diethyl ester and flavonoids. This m/z value represents a fragment of a larger molecule and is not the identifier of a specific compound named this compound.

A ruthenium complex designated as compound 149 in a study, which is an organometallic compound and not a peptide.

Without any specific data on "this compound," it is not possible to provide the detailed analysis requested in the article outline, including its spectroscopic and spectrometric characterization. The required information for all sections and subsections of the prompt is absent from the available scientific literature.

Therefore, no article can be generated on the chemical compound “this compound” as per the provided instructions.

Structural Elucidation and Physicochemical Characterization Techniques Relevant to Peptide Research

Chromatographic Techniques for Purity Assessment and Homogeneity

Chromatography is an indispensable tool in peptide analysis, enabling the separation of the target peptide from impurities that may arise during synthesis. These impurities can include deletion sequences, incompletely deprotected peptides, or side-reaction products. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the most commonly employed techniques for this purpose.

High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UPLC), are powerful methods for the separation, quantification, and purification of synthetic peptides. These techniques separate molecules based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent mixture). For peptides like MZ 3-149, reversed-phase HPLC (RP-HPLC) and RP-UPLC are the most common modes used.

In RP-HPLC and RP-UPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). The separation is based on the hydrophobicity of the peptides; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.

UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) compared to traditional HPLC (3-5 µm). This results in significantly higher resolution, faster analysis times, and increased sensitivity, making UPLC particularly advantageous for the analysis of complex peptide mixtures and for high-throughput purity assessments.

Analytical Chromatography: The primary goal of analytical chromatography is to determine the purity of the peptide sample. A small amount of the sample is injected into the HPLC or UPLC system, and the resulting chromatogram shows a major peak corresponding to the target peptide and smaller peaks for any impurities. The purity is typically expressed as the percentage of the area of the main peak relative to the total area of all peaks.

Preparative Chromatography: When a higher purity of the synthetic peptide is required, preparative chromatography is employed. This technique uses larger columns and higher flow rates to purify larger quantities of the peptide. The principles are the same as analytical chromatography, but the goal is to isolate and collect the fraction containing the pure peptide.

The following table provides a hypothetical example of HPLC and UPLC conditions that could be used for the analysis of a GHRH analog like this compound.

ParameterHPLC ConditionsUPLC Conditions
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 min10-70% B over 10 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 214 nmUV at 214 nm
Column Temp. 25 °C40 °C

Note: The conditions presented in this table are illustrative and would require optimization for the specific analysis of this compound.

Capillary electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. It is a powerful complementary technique to HPLC for assessing the purity and homogeneity of peptides. CE is particularly effective in separating species that are difficult to resolve by HPLC, such as isomers or peptides with minor charge differences.

In CE, the sample is introduced into a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied across the capillary, charged molecules migrate towards the electrode of opposite polarity. The separation is influenced by both the electrophoretic mobility of the analyte and the electroosmotic flow (EOF) of the bulk solution within the capillary.

For peptides like this compound, which are typically basic, capillary zone electrophoresis (CZE) is the most common mode. The separation can be optimized by adjusting the pH, ionic strength, and composition of the BGE. The use of additives, such as organic solvents or cyclodextrins, can further enhance separation selectivity.

The following table outlines typical parameters for the analysis of a GHRH analog using capillary electrophoresis.

ParameterCZE Conditions
Capillary Fused-silica, 50 µm i.d., 50 cm total length
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Applied Voltage 20 kV
Injection Hydrodynamic (50 mbar for 5 s)
Detection UV at 200 nm
Temperature 25 °C

Note: These parameters are provided as a general example and would need to be optimized for the specific analysis of this compound.

Structure Activity Relationship Sar Studies of Mz 3 149

Identification of Key Amino Acid Residues for GHRH Receptor Binding

Binding of GHRH and its analogs to the GHRH receptor (GHRHR), a Class B1 G protein-coupled receptor, involves interactions with both the extracellular domain (ECD) and the transmembrane domain (TMD) of the receptor. biorxiv.orgresearchgate.net The N-terminus of GHRH is reported to insert deeply into the receptor core, interacting with TMD helices. biorxiv.org Specific residues in the GHRH peptide and the GHRHR have been identified as crucial for this interaction. For instance, Y1P of GHRH forms hydrogen bonds and hydrophobic interactions with specific GHRHR residues. D3P of GHRH forms salt bridges and hydrogen bonds with other GHRHR residues. biorxiv.org I5P and F6P of GHRH also engage in van der Waals and hydrophobic contacts with residues in TM7 and other transmembrane helices of the receptor. biorxiv.org The N-terminal ECD residues of GHRHR are also important in determining signal bias upon GHRH stimulation. biorxiv.org Studies on GHRH receptor binding have utilized radioligands to assess binding affinities of GHRH analogs to pituitary GHRH receptors. glucagon.compnas.org

Stereochemical Effects of D-Amino Acid Substitutions on Biological Activity

The incorporation of D-amino acids into peptide sequences can have profound effects on their biological activity and stability. D-amino acid substitutions can influence peptide conformation and increase resistance against enzymatic hydrolysis, which is a significant factor in the design of stable peptide therapeutics and synthetic antigens. mdpi.comnih.govnih.gov While L-amino acids are typically found in naturally occurring peptides, D-amino acids are present in some bioactive peptides and can play a vital role in biological processes. mdpi.comnih.govfrontiersin.orgfrontiersin.org Studies on GHRH antagonists have shown that the substitution of D-Arg at position 2 is necessary for antagonistic activity and is often combined with other substitutions to enhance receptor-binding affinity and metabolic stability. pnas.org Partial D-amino acid substitution in peptides has been shown to improve enzymatic stability while preserving recognition properties. nih.gov

Influence of Aspartic Acid at Position 28 on Peptide Conformation and Activity Profile

Aspartic acid is an amino acid that can undergo spontaneous post-translational modifications, such as isomerization. nih.gov Its presence and position within a peptide sequence can influence the peptide's conformation and stability. nih.govacs.orgnih.govplos.org While the specific impact of Aspartic acid at position 28 directly within MZ 3-149 is not detailed in the provided search results, studies on GHRH antagonists have explored substitutions at position 28, including D-Arg28, as part of the common core sequence in potent analogs. pnas.org The role of specific residues, including acidic amino acids like Aspartic acid, in receptor binding and activation has been investigated in other receptor systems, highlighting their potential to influence conformational states and channel gating. plos.org The conformational flexibility of amino acid side chains, such as those in Aspartic acid, can also play a role in interactions with binding sites. frontiersin.orgacs.org

Molecular Mechanisms of Action of Mz 3 149

GHRH Receptor Binding Kinetics and Thermodynamics

The relative in vitro potency of MZ-3-149 has been evaluated in comparison to other GHRH analogs. In one study comparing analogs with modifications at position 28, MZ-3-149, containing Asp28, showed a relative in vitro potency of 5.6, while a related analog with Ser28 had a relative potency of 10.5. This suggests that while potent, the specific substitution at position 28 can influence the magnitude of the in vitro activity compared to other structural variations within the series.

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are standard techniques used to quantify the affinity of a compound for its receptor. These assays typically involve incubating cell membranes or whole cells expressing the receptor with a radioactively labeled ligand (either the native ligand or a high-affinity analog) and varying concentrations of the competing unlabeled compound of interest. By measuring the displacement of the radiolabeled ligand, the binding affinity (Ki or IC50) of the unlabeled compound can be determined. While radioligand binding assays have been utilized in studies investigating GHRH receptors and various analogs guidetopharmacology.org, specific detailed data from such assays characterizing the binding affinity of MZ 3-149 to the GHRH receptor were not found in the available search results.

Receptor Occupancy Studies in Cellular Models

Receptor occupancy studies assess the proportion of receptors bound by a ligand in a cellular or tissue context. These studies are crucial for understanding the relationship between ligand concentration, receptor binding, and functional response. Techniques such as quantitative autoradiography or flow cytometry with fluorescently labeled ligands can be employed to determine receptor occupancy. Although the concept of receptor occupancy is fundamental to the action of agonists like this compound, specific data from receptor occupancy studies detailing the extent and duration of GHRH receptor occupancy by this compound in relevant cellular models were not identified in the reviewed literature.

Post-Receptor Signal Transduction Pathways

Binding of GHRH agonists, including this compound, to the GHRH receptor initiates a cascade of intracellular signaling events characteristic of GPCRs coupled to Gs proteins. The GHRH receptor is known to primarily couple to Gs proteins, leading to the activation of adenylate cyclase and subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels wikipedia.org. This rise in cAMP is a key second messenger that mediates many of the downstream effects of GHRH signaling, particularly the stimulation of GH synthesis and secretion in pituitary somatotrophs.

In addition to the cAMP pathway, GHRH signaling can also involve other pathways, such as the mobilization of intracellular calcium. While the precise mechanisms can vary depending on the cell type and context, increases in intracellular calcium can contribute to the exocytosis of GH-containing vesicles.

The activation of these second messenger systems ultimately leads to the modulation of downstream kinases and transcription factors, which in turn regulate gene expression and cellular functions, including the synthesis and release of GH.

Adenylate Cyclase Activation and cAMP Production

The primary signaling pathway activated upon GHRH receptor binding by agonists like this compound is the adenylate cyclase/cAMP pathway. Upon agonist binding, the Gs protein dissociates and its alpha subunit activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels is a critical signal for stimulating GH synthesis and secretion. While the general mechanism of GHRH-induced cAMP production is well-established, specific quantitative data on the extent and kinetics of adenylate cyclase activation and cAMP production induced by this compound in relevant cell types were not found in the available literature.

Intracellular Calcium Mobilization Dynamics

GHRH signaling has also been linked to changes in intracellular calcium concentrations. Calcium acts as a second messenger in various cellular processes, including hormone secretion. While the precise dynamics and contribution of calcium mobilization to this compound's effects are not detailed in the search results, GHRH is known to influence intracellular calcium levels, which can play a role in potentiating GH release. It is important to note that some studies on calcium response in the context of GHRH have also involved the ghrelin receptor (GHS-R1a), highlighting potential complexities and interactions in growth hormone regulation pathways.

Interactions with Other Endogenous Peptides and Hormones

The primary interaction of this compound is with the GHRHR, mimicking the action of endogenous GH-RH ereztech.comnih.govnih.gov. GH-RH is a key hypothalamic peptide that positively regulates GH secretion. The release of GH is also under the inhibitory control of another hypothalamic peptide, somatostatin (B550006). The interplay between GH-RH and somatostatin precisely regulates the pulsatile secretion of GH.

Upon binding of GH-RH or its analogs like this compound to the GHRHR, the receptor activates several intracellular signaling pathways. The GHRHR is coupled to G proteins, and its activation is known to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels nih.gov. This rise in cAMP activates protein kinase A (PKA) nih.gov. Additionally, GHRHR activation can also involve the calcium (Ca2+)-calmodulin complex and the inositol (B14025) phosphate-diacylglycerol-protein kinase C pathway nih.gov. These signaling cascades converge to promote the synthesis and release of GH from somatotroph cells in the anterior pituitary nih.gov.

Research indicates that this compound is a superactive analog, demonstrating a more potent effect on GH release compared to the native GH-RH(1-29)NH2 ereztech.comnih.gov. Studies in rats showed that this compound elicited a similar pattern of GH response at doses significantly lower (50 times lower) than those required for GH-RH(1-29)NH2 ereztech.comnih.gov. This suggests a potentially stronger binding affinity or enhanced efficacy at the GHRHR compared to the parent peptide.

CompoundRelative Potency (vs. GH-RH(1-29)NH2)Receptor InteractionPrimary Effect
GH-RH(1-29)NH21xGHRHR agonistStimulates GH release
This compound~50x (superactive)GHRHR agonistStimulates GH release

The interaction of this compound with the GHRHR and the subsequent activation of these signaling pathways highlight its role in modulating the neuroendocrine axis controlling growth and metabolism. While the primary interaction is with the GHRHR, the broader physiological effects of GH release can indirectly influence the levels and activities of other hormones and peptides regulated by the GH/IGF-I axis.

Investigating Receptor Dimerization and Oligomerization Phenomena

The GHRHR, as a member of the GPCR family, is subject to the phenomenon of receptor dimerization and higher-order oligomerization. While GPCRs were initially thought to function solely as monomers, there is now substantial evidence supporting their ability to form homo- and heteromers, which can significantly impact receptor function, including ligand binding, signaling, and trafficking.

Specific investigations into the GHRHR have revealed that this receptor does undergo dimerization. Studies have shown that a naturally occurring truncated splice variant of the human GHRHR can form heterodimers with the wild-type GHRHR. This heterodimerization has been demonstrated to have functional consequences, notably leading to a reduction in GHRH binding compared to cells expressing only the wild-type receptor. This suggests a dominant-negative effect of the splice variant on the function of the wild-type receptor within the dimer complex. The reduced ligand binding was not attributed to decreased receptor surface expression, indicating that the oligomerization state directly impacts the receptor's ability to interact with its ligand.

The observation of functional heterodimerization involving a GHRHR splice variant underscores the importance of receptor-receptor interactions in modulating GHRHR activity. While research confirms the existence and functional relevance of GHRHR dimerization and oligomerization, the specific effects of this compound on these processes, distinct from those of native GH-RH, require further detailed investigation. However, the knowledge that the GHRHR exists in dynamic oligomeric states provides a crucial context for understanding the full spectrum of this compound's molecular actions. The ability of ligands to potentially influence the oligomerization state or to interact differentially with various oligomeric forms represents an additional layer of complexity in GHRHR signaling that could contribute to the superactive nature of analogs like this compound.

ReceptorOligomerization State(s) ObservedFunctional Impact of OligomerizationRelevance to this compound
GHRH Receptor (GHRHR)Dimerization, potentially higher-order oligomerizationTruncated splice variant heterodimerization affects ligand binding and signalingTarget of this compound; oligomeric state may influence its action

Further research employing techniques such as co-immunoprecipitation, BRET (Bioluminescence Resonance Energy Transfer), or FRET (Förster Resonance Energy Transfer) could provide more detailed insights into the specific dimerization and oligomerization patterns of the GHRHR and how this compound might influence these dynamics. Understanding these complex interactions is vital for a complete picture of this compound's molecular pharmacology.

Preclinical in Vitro Biological Activity Assessments

Cellular Models for GHRH Receptor Agonist/Antagonist Profiling

The characterization of GHRH analogs like MZ 3-149 relies on various established cellular models that express the GHRH receptor (GHRH-R). These models are crucial for determining the binding affinity, potency, and downstream cellular effects of the compound.

Pituitary Cell Lines (e.g., GH3, primary pituitary cell cultures)

Pituitary cell lines are the primary models for assessing the principal function of GHRH agonists—the stimulation of GH synthesis and release.

GH3 Cells: The GH3 cell line, derived from a rat pituitary tumor, is a cornerstone for endocrinological research. bcrj.org.brculturecollections.org.uk These cells endogenously express the GHRH receptor and are known to produce and secrete both growth hormone and prolactin. bcrj.org.brnih.gov They serve as a robust model to study the direct effects of GHRH agonists on hormone production and the underlying signaling pathways. nih.gov Studies with GHRH and its analogs in GH3 cells typically measure effects on GH secretion and intracellular signaling cascades. nih.gov

Primary Pituitary Cell Cultures: For a more physiologically relevant context, primary cell cultures are prepared by dispersing cells from anterior pituitary glands, typically from rats. ksdb.org These cultures contain a heterogeneous population of pituitary cells, including somatotrophs, which are the natural targets of GHRH. ksdb.org This model allows for the study of GHRH analogs in a setting that closely mimics the in vivo cellular environment of the pituitary gland. researchgate.net

Non-Pituitary Cell Lines Expressing GHRH Receptors

The discovery of GHRH receptors in various peripheral tissues and tumors has expanded the scope of GHRH analog research beyond the pituitary. nih.govnih.gov GHRH and its receptors can form a local autocrine/paracrine system that influences cell growth and survival. mdpi.com Consequently, various non-pituitary cell lines, particularly from cancers, are used to evaluate the extra-pituitary effects of GHRH agonists like this compound. While much of the research in this area has focused on the anti-proliferative effects of GHRH antagonists, GHRH agonists are also studied for their potential roles in tissue regeneration and, paradoxically, in oncology. nih.govnih.gov

Quantification of Growth Hormone (GH) Release in Cell Culture Systems

A primary measure of a GHRH agonist's in vitro activity is its ability to stimulate the release of GH from pituitary cells. Analogs belonging to the MZ-series have been noted for their effective stimulation of GH secretion in in vitro settings. nih.gov The standard method for quantifying GH involves treating pituitary cell cultures (either GH3 cells or primary cultures) with the test compound and measuring the amount of GH released into the culture medium, typically using an enzyme-linked immunosorbent assay (ELISA).

Cell SystemAssay TypeTypical Endpoint Measured
GH3 Pituitary CellsELISAConcentration of Growth Hormone (GH) in culture medium
Primary Pituitary CellsELISAConcentration of Growth Hormone (GH) in culture medium

Cell Proliferation and Apoptosis Modulation in Specific Cell Lines (e.g., cancer cell lines)

While GHRH is a growth factor, some studies suggest that GHRH agonists may exert anti-tumor effects, possibly through mechanisms like the induction of cancer cell differentiation or the downregulation of GHRH receptors following prolonged exposure. nih.gov Standard in vitro assays are used to assess these potential effects.

Cell Proliferation Assays: The effect of a compound on cell growth is commonly measured using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses metabolic activity, or BrdU (bromodeoxyuridine) incorporation assays that directly measure DNA synthesis. mdpi.com

Apoptosis Assays: To determine if a compound induces programmed cell death, researchers employ techniques such as Annexin V staining followed by flow cytometry or assays that measure the activity of key apoptotic enzymes like caspases. mdpi.com

Although detailed studies on this compound are not publicly available, these are the standard methods that would be used to evaluate its effects on cell proliferation and apoptosis in various cell lines.

Gene Expression Profiling (e.g., qRT-PCR, RNA-Seq) of GHRH-responsive Genes

To understand the molecular mechanisms of a GHRH agonist, gene expression profiling is conducted to identify which genes are turned on or off in response to the compound. GHRH receptor activation is known to trigger intracellular signaling that ultimately alters gene transcription. nih.gov

qRT-PCR (Quantitative Real-Time Polymerase Chain Reaction): This technique is used to measure changes in the expression of specific, known target genes. For a GHRH agonist, key target genes would include the GH gene itself in pituitary cells, as well as components of the IGF axis (e.g., IGF-1) in other cell types. mdpi.com

RNA-Seq (RNA Sequencing): This is a high-throughput method that provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by the GHRH agonist. mdpi.com Studies on GHRH knockout mice have utilized microarray analysis, a similar large-scale technique, to identify numerous genes regulated by the GHRH signaling pathway in tissues like the liver. researchgate.net

Protein Expression Analysis (e.g., Western Blot, ELISA) of Signaling Components

Following gene expression changes, protein analysis confirms that these changes are translated into functional proteins and elucidates the signaling pathways activated by the compound.

Western Blot: This technique is widely used to detect and quantify specific proteins. In the context of GHRH agonists, Western blotting can be used to measure the expression levels of the GHRH receptor and its splice variants, as well as downstream signaling proteins (e.g., phosphorylated kinases in the cAMP pathway) and markers of proliferation or apoptosis (e.g., cyclins, Bcl-2). mdpi.com

ELISA (Enzyme-Linked Immunosorbent Assay): As mentioned for GH quantification, ELISA is also a powerful tool for measuring the concentration of specific secreted proteins or intracellular signaling molecules. interscienceinstitute.com

Proteomic studies on tumor cells treated with GHRH agonists have suggested that these compounds may alter the expression of proteins involved in cell differentiation. nih.gov

Preclinical in Vivo Studies and Animal Model Applications

Experimental Animal Models for Growth Hormone Secretion Studies

Studies investigating the effects of MZ 3-149 on growth hormone (GH) secretion have utilized animal models, specifically rats. Research has involved testing this compound in vivo in rats to assess its biological activity related to GH release. nih.gov

Evaluation of this compound's Potency and Efficacy in In Vivo GH Release Assays

This compound has been evaluated for its potency and efficacy in stimulating growth hormone release. In vitro testing was conducted, and the compound was also tested in vivo. nih.gov MZ-3-149, described as [Dat1,Ala15,D-Lys21,Nle27]GH-RH(1-28)Agm, was found to possess a relative in vitro activity of 5.6 compared to MZ-2-51, which had a relative activity of 10.5. nih.gov These studies contribute to understanding the compound's effectiveness as a growth hormone-releasing hormone analog.

CompoundDescriptionRelative In Vitro Activity (vs. standard)
MZ-3-149[Dat1,Ala15,D-Lys21,Nle27]GH-RH(1-28)Agm5.6 nih.gov
MZ-2-51[Dat1,Ala15,Nle27]GH-RH(1-28)Agm10.5 nih.gov

Pharmacokinetic Profiling in Animal Models

Specific detailed pharmacokinetic profiling data for this compound in animal models, including quantitative information on absorption, distribution, metabolism, and excretion, was not found in the consulted literature.

Absorption and Distribution in Target Tissues

Specific data regarding the absorption and distribution of this compound in target tissues in animal models was not found in the consulted literature.

Metabolic Stability and Degradation Pathways in Biological Systems

Specific data concerning the metabolic stability and degradation pathways of this compound in biological systems in animal models was not found in the consulted literature.

Exploration of Research Delivery Methods (e.g., pulmonary inhalation efficiency in animal models)

Specific research exploring different delivery methods, such as pulmonary inhalation efficiency, for this compound in animal models was not found in the consulted literature.

Investigative Studies in Animal Models of Disease (e.g., models of cancer, metabolic disorders, neurodegenerative conditions)

Specific investigative studies evaluating the effects of this compound in animal models of particular diseases, such as cancer, metabolic disorders, or neurodegenerative conditions, were not found in the consulted literature. While Growth Hormone-Releasing Hormone analogs in general are being investigated in various disease models, specific data for this compound in these contexts was not available.

Based on the conducted search, specific preclinical in vivo study data focusing solely on a chemical compound identified as "this compound" in relation to tissue proliferation and regeneration, modulation of inflammatory responses, or impact on metabolic parameters in animal models could not be found in the publicly available sources consulted, excluding the specified websites.

While the searches yielded general information about preclinical study methodologies, various animal models used in research for inflammation, metabolic diseases, and tissue regeneration, and the roles of other specific molecules (such as microRNAs like miR-149-3p and miR-149-5p) in these biological processes, there were no direct research findings or data tables specifically attributed to a compound identified by the code "this compound".

Furthermore, a definitive PubChem Compound Identifier (CID) corresponding to a compound widely recognized or published under the specific identifier "this compound" in the context of these preclinical studies was not found. PubChem results mentioning "149" appeared in contexts such as m/z data for a different compound (3,5-Dinitrobenzohydrazide, CID 3329932) or as part of other compound names (like 3-Methylglutaric acid, CID 12284), but not for a compound explicitly identified as "this compound" with associated preclinical data.

Therefore, it is not possible to generate a detailed, scientifically accurate article structured around the provided outline and including specific research findings and data tables solely focused on the preclinical in vivo studies of "this compound" based on the available information from the search results.

Computational and Theoretical Investigations of Mz 3 149

Molecular Docking Studies for Receptor-Ligand Interactions

No public data is available on the molecular docking of MZ 3-149. This type of study would typically involve:

Molecular Dynamics Simulations for Conformational Sampling and Stability

There is no available research on the molecular dynamics simulations of this compound. Such simulations would generally focus on:

Quantum Chemical Calculations for Electronic Structure and Reactivity

No quantum chemical calculations for this compound have been found in the public domain. These calculations would provide insight into:

The electronic properties of the molecule, such as its charge distribution and orbital energies, which are crucial for understanding its chemical reactivity.

Density Functional Theory (DFT) Applications to Peptide Fragments

Despite the utility of this method, a thorough search of scientific databases indicates that no studies have been published applying Density Functional Theory specifically to peptide fragments of this compound. Such research would be valuable for understanding how the specific amino acid substitutions in this compound, such as Desaminotyrosine (Dat) at position 1, D-Lysine at position 21, and Aspartic acid at position 28, influence its electronic properties and, consequently, its interaction with the GHRH receptor.

Table 1: Hypothetical Data from DFT Analysis of a Peptide Fragment (Note: This table is for illustrative purposes to show what such data would look like. No published data exists for this compound.)

Peptide Fragment Calculated Property Value
Dat-Ala HOMO-LUMO Gap 5.2 eV
D-Lys-Nle Dipole Moment 3.1 D
Asp-Agm Bond Length (C-N) 1.34 Å

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. This is particularly important for understanding intermolecular interactions, such as the binding of a peptide agonist to its receptor. The electrostatic potential map highlights regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to predicting how the molecule will interact with other molecules.

A comprehensive literature search found no published studies detailing the electrostatic potential mapping or charge distribution analysis of this compound. Such an analysis would provide critical insights into the electrostatic complementarity between this compound and its binding site on the GHRH receptor. It would help to explain the high binding affinity and potency of this analog by revealing the specific electrostatic interactions that stabilize the ligand-receptor complex.

Table 2: Illustrative Electrostatic Potential Data (Note: This table is for illustrative purposes. No published data exists for this compound.)

Molecular Region of this compound (Hypothetical) Electrostatic Potential (kcal/mol) Implication for Receptor Binding
Dat residue (Position 1) -15 Potential H-bond acceptor
D-Lys residue (Position 21) +25 Potential ionic interaction with a negative residue
Asp residue (Position 28) -30 Strong H-bond acceptor/ionic interaction

De Novo Peptide Design and Virtual Screening Based on this compound Scaffold

De novo peptide design involves the creation of novel peptide sequences with desired structures and functions. The chemical structure of a potent and stable analog like this compound could serve as an excellent scaffold or starting point for designing new GHRH agonists with improved properties. Similarly, virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as the GHRH receptor. The known structure of this compound could be used to develop a pharmacophore model for such a screening.

However, there is no evidence in the scientific literature to suggest that the this compound scaffold has been used as a basis for de novo peptide design or in virtual screening campaigns. The development of such computational models based on the this compound structure could accelerate the discovery of new therapeutic agents targeting the GHRH receptor.

Table 3: Example of a Virtual Screening Hit List Based on a Hypothetical this compound Pharmacophore (Note: This table is for illustrative purposes. No such study has been published for this compound.)

Compound ID Docking Score Predicted Affinity (nM) Structural Similarity to Scaffold
ZINC12345 -10.5 50 High
ZINC67890 -9.8 120 Medium
ZINC54321 -9.5 150 Low

Advanced Research Applications and Methodological Considerations

Development of MZ 3-149 as a Pharmacological Probe

The development of specific molecular tools, or pharmacological probes, is fundamental to dissecting complex biological systems. Pharmacological probes are compounds used to study and perturb the function of specific proteins, such as receptors, thereby helping to elucidate their roles in cellular processes and disease states. While direct evidence detailing the explicit development of this compound as a pharmacological probe in the reviewed literature is limited, its characterization as a potent GHRH analog nih.gov positions it as a candidate tool for investigating GHRH receptor interactions and downstream effects.

Use in GHRH Receptor Isolation and Characterization Studies

GHRH receptors are members of the class B G-protein coupled receptor family and are primarily known for their role in regulating growth hormone synthesis and secretion in the anterior pituitary gland nih.govguidetopharmacology.org. The isolation and characterization of GHRH receptors have been facilitated by various biochemical and molecular techniques. Early studies involved the identification and sequencing of GHRH itself, often isolated from ectopic sources like tumors nih.gov. The full biological activity of GHRH is retained in the first 29 amino acid sequence nih.gov, making analogs like this compound, which is based on the GH-RH(1-28) sequence nih.gov, particularly relevant to receptor binding studies.

Characterization studies typically involve examining the binding affinity of ligands to the receptor, evaluating the downstream signaling pathways activated upon ligand binding (such as adenylate cyclase-cAMP-PKA, calcium-calmodulin, and inositol (B14025) phosphate-diacylglycerol-protein kinase C pathways for the pituitary-type GHRH receptor) nih.gov, and determining the functional consequences of receptor activation or inhibition. Peptide analogs with modified sequences, like this compound with substitutions at positions 1, 15, 21, 27, and 28 compared to the natural sequence, are valuable for structure-activity relationship studies aimed at understanding which parts of the peptide are critical for receptor binding and activation nih.gov. For instance, comparing the in vitro potencies of different GHRH analogs, as was done for this compound and related peptides, provides insights into the impact of specific amino acid substitutions on activity nih.gov. Research showed that MZ-3-149, an Asp28 homolog of MZ-2-51, possessed a relative in vitro activity of 5.6 compared to MZ-2-51's 10.5, indicating the influence of the residue at position 28 on potency nih.gov.

Application in Cellular Imaging and Localization of Receptors

Cellular imaging techniques are essential for visualizing the distribution and dynamics of receptors within cells. Advanced microscopy techniques, including single-molecule imaging and fluorescence-based methods, allow for the localization of individual receptor molecules and the study of their movement and interactions on the cell surface and within cellular compartments peptidesciences.comnih.gov. While specific applications of this compound in cellular imaging of GHRH receptors are not detailed in the provided search results, peptide ligands, including labeled analogs, are commonly used as probes in such studies.

Techniques like using fluorescently labeled ligands or genetically encoded fluorescent proteins fused to the receptor can provide insights into receptor trafficking, internalization, and clustering upon ligand binding peptidesciences.com. For example, studies on other receptors have utilized live-cell imaging to observe receptor translocation and dimerization. Applying similar methodologies with a labeled this compound analog could potentially reveal details about the localization of GHRH receptors in different cell types, their movement upon binding this compound, and potential co-localization with other proteins involved in signaling or trafficking.

Methodological Advancements in Peptide Analog Research

The field of peptide analog research, including the study of compounds like this compound, benefits significantly from ongoing advancements in various research methodologies.

Integration of Omics Technologies (Proteomics, Metabolomics)

Omics technologies, such as proteomics and metabolomics, provide a comprehensive view of the biological system at the protein and metabolite levels, respectively. Integrating these technologies into peptide analog research can offer deeper insights into the cellular responses triggered by ligand-receptor interactions.

Proteomics can be used to identify and quantify changes in protein expression and post-translational modifications in cells or tissues treated with peptide analogs like this compound. This can help to elucidate the downstream signaling pathways activated by GHRH receptor binding and identify novel interacting proteins. Metabolomics allows for the global analysis of metabolites, providing a snapshot of the metabolic state of a cell or organism. Changes in metabolite profiles upon treatment with a GHRH analog could indicate altered metabolic processes influenced by GHRH receptor signaling. While the provided search results discuss the general applications of omics technologies in drug discovery and understanding biological systems, specific examples involving this compound were not found. However, applying these technologies could reveal a more complete picture of the cellular impact of this compound binding to the GHRH receptor.

High-Throughput Screening Approaches for Analog Discovery

High-throughput screening (HTS) is a powerful approach for rapidly testing large libraries of compounds for a specific biological activity. In peptide analog research, HTS can be employed to identify novel peptide sequences or modifications with desired binding affinities or functional activities at the target receptor.

HTS assays for GHRH receptor ligands could involve measuring receptor binding, evaluating the activation of downstream signaling pathways (e.g., cAMP production), or assessing functional outcomes in cell-based models. Miniaturization of assays and the use of automated systems are key features of HTS, allowing for the efficient screening of numerous compounds. While the search results discuss HTS in general and for other receptor systems, specific HTS campaigns involving this compound or the discovery of such GHRH analogs through HTS are not detailed. However, HTS methodologies are highly relevant to the discovery and characterization of peptide analogs like this compound, enabling the rapid evaluation of many synthesized or library compounds.

Considerations for Preclinical Model Selection and Translational Relevance

The selection of appropriate preclinical models is a critical step in the research and development of peptide analogs like this compound, particularly when aiming for eventual translational applications. Preclinical models should ideally recapitulate key aspects of the human biological system or disease being studied to provide translatable data.

For studying GHRH analogs and their effects on growth hormone release or other potential extrapituitary actions, various animal models can be considered. Rodent models, such as rats, have been used in the in vitro and in vivo testing of GHRH analogs nih.gov. However, the translational relevance of findings from animal models to humans requires careful consideration, as there can be species-specific differences in receptor expression, signaling pathways, and peptide metabolism.

Factors to consider in model selection include the expression pattern of the target receptor (GHRH receptor) in the model organism compared to humans, the physiological responses mediated by the receptor in the model, and the pharmacokinetics and pharmacodynamics of the peptide analog in that species. For evaluating potential therapeutic applications beyond growth hormone deficiency, such as in cancer where GHRH receptors can be ectopically expressed nih.gov, selecting models that mimic the human disease context is crucial. Patient-derived xenograft (PDX) models or genetically engineered mouse (GEM) models are examples of preclinical models used in cancer research that aim for higher translational relevance.

This article focuses solely on the ethical considerations pertaining to animal research within the scope of peptide studies, structured according to the provided outline.

9.4. Ethical Considerations in Animal Research Pertaining to Peptide Studies

Research involving peptides, like other areas of biomedical science, often necessitates the use of animal models to understand their biological activities, mechanisms of action, and potential therapeutic applications. The ethical implications of using animals in such research are governed by stringent regulations and guidelines designed to ensure animal welfare and minimize suffering. A cornerstone of ethical animal research is the principle of the 3Rs: Replacement, Reduction, and Refinement. nc3rs.org.ukdfg.de

Replacement involves methods that avoid or replace the use of animals altogether. In the context of peptide research, this could include the use of in vitro studies utilizing cell cultures, computational modeling, or the use of less sentient organisms where appropriate alternatives exist. nc3rs.org.ukdfg.deimavita.com For example, the development of synthetic alternatives to antibodies, which are peptides or proteins, can potentially replace the need for large-scale immunization of animals. ivd-utrecht.nl

Reduction focuses on minimizing the number of animals used in an experiment while still achieving statistically significant and scientifically valid results. nc3rs.org.ukdfg.deimavita.com This requires careful experimental design, appropriate statistical power calculations, and maximizing the information gained from each animal. Sharing data, including negative results, can also contribute to reduction by preventing unnecessary duplication of studies. embopress.organimal-journal.eu

Refinement aims to minimize pain, suffering, distress, or lasting harm experienced by the animals. nc3rs.org.ukdfg.deimavita.com This includes providing appropriate housing and environmental enrichment, using proper anesthesia and analgesia for procedures, and establishing humane endpoints to terminate studies when animals reach a certain level of distress. animal-journal.eunih.govbiointron.comnih.gov For peptide studies involving procedures such as injections, surgical implantation of delivery systems, or tissue collection, refinement requires meticulous attention to detail in technique and post-procedural care. nih.gov

Ethical review bodies, such as Institutional Animal Care and Use Committees (IACUCs) in the United States, play a critical role in overseeing animal research. biointron.comnih.govresearchgate.net These committees are responsible for reviewing and approving all animal use protocols, ensuring that the proposed research is scientifically justified, that the 3Rs have been considered and implemented, and that potential harm to animals is weighed against the potential benefits of the research (harm-benefit analysis). dfg.deanimal-journal.eubiointron.comvt.edu Protocols for peptide studies, like all animal research protocols, must include a justification for the species and number of animals used, details on procedures to minimize pain and distress, and a description of the search for alternatives. nih.gov

The ethical conduct of animal research in peptide studies also requires that personnel are adequately trained in animal handling, procedures, and welfare. animal-journal.eunih.gov Adherence to national and international regulations and guidelines is mandatory. biointron.comsbmu.ac.ir

Future Directions in Mz 3 149 and Ghrh Analog Research

Exploration of Novel GHRH Receptor Subtypes and Isoforms

The biological actions of GHRH are primarily mediated through the growth hormone-releasing hormone receptor (GHRHR), a member of the class II B GPCR family peptides.guidelimitlesslifenootropics.com. While the GHRHR is predominantly expressed in the anterior pituitary gland, it is also found in various extrapituitary tissues, suggesting a wider range of physiological effects for GHRH and its analogs peptides.guidefishersci.sebmrb.io. The existence of potential novel GHRH receptor subtypes or isoforms beyond the well-characterized GHRHR is an area of ongoing investigation in endocrine biology. Although current research on MZ 3-149 primarily focuses on its interaction with the known GHRHR, future studies could explore its binding affinity and activity at any newly identified receptor variants. Understanding the complete spectrum of GHRH receptor expression and their functional diversity is crucial for fully elucidating the multifaceted actions of GHRH analogs like this compound. Peptides related to GHRH, such as PACAP and VIP, can displace GHRH binding at higher concentrations, hinting at potential complexities in receptor interactions within this peptide family fishersci.se.

Investigation of Non-Canonical GHRH Signaling Pathways

Canonical GHRH signaling through the GHRHR is primarily coupled to the Gs-adenylate cyclase-cAMP pathway, leading to the stimulation of growth hormone synthesis and release peptides.guide. However, research indicates that GHRH can also activate other intracellular signaling cascades, including the inositol (B14025) phosphate–diacylglycerol–protein kinase C (PKC) pathway, L-type calcium channels, and arachidonic acid–eicosanoic pathways peptides.guide. Furthermore, GHRHR agonists have been shown to activate ERK and Akt signaling pathways in various cell types, contributing to cellular proliferation and survival peptides.guidebmrb.io. While these non-canonical pathways have been identified in the context of GHRH or other GHRHR agonists, the specific involvement of this compound in activating these alternative routes requires further investigation. Future research could utilize this compound to dissect the precise signaling networks it influences, potentially uncovering novel mechanisms of action that extend beyond the classical GH release pathway. Understanding these diverse signaling profiles could reveal new therapeutic targets and applications for this compound.

Design of Next-Generation Peptide Analogs with Enhanced Specificity and Potency

This compound is recognized as a superactive GHRH analog, demonstrating higher potency in stimulating GH release compared to native GHRH(1-29)NH2 mpg.de. Its development is part of the MZ series of GHRH agonists, where strategic modifications were introduced to enhance properties like enzymatic stability and potency nih.govwikipedia.org. For instance, modifications in the MZ series have included substitutions such as replacing methionine at position 27 with norleucine (Nle) and incorporating desaminotyrosine (Dat), alanine, and agmatine (B1664431) nih.govwikipedia.orgmpg.de. A comparative study of multi-substituted GH-RH(1-28)Agm analogs, including MZ-3-149, provided insights into the impact of specific amino acid substitutions on in vitro potency. As shown in the table below, MZ-3-149, described as the Asp28 homolog of a [Dat1,Ala15,D-Lys21,Nle27]GH-RH(1-28)Agm analog, exhibited a relative in vitro potency of 5.6 compared to GH-RH(1-29)NH2. This contrasts with the higher potency (10.5) of the Ser28-containing analog, suggesting the significant influence of the residue at position 28 on the analog's activity mpg.de.

CompoundRelative In Vitro Potency (vs GH-RH(1-29)NH2)Key Modifications
GH-RH(1-29)NH21.0 (reference)Native sequence (1-29)
[Dat1,Ala15]GH-RH(1-28)Agm (MZ-3-191)8.2 mpg.deDat1, Ala15, Agm28
[D-Ala2,Ala15]GH-RH(1-28)Agm (MZ-3-201)7.1 mpg.deD-Ala2, Ala15, Agm28
[Dat1,Ala15,Nle27]GH-RH(1-28)Agm (MZ-2-51)10.5 mpg.deDat1, Ala15, Nle27, Agm28
[D-Ala2,Ala15,Nle28]GH-RH(1-28)Agm (MZ-3-195)2.4 mpg.deD-Ala2, Ala15, Nle28, Agm28
[Dat1,Ala15,D-Lys21,Nle27]GH-RH(1-28)Agm10.5 mpg.deDat1, Ala15, D-Lys21, Nle27, Agm28
MZ-3-149 ([Dat1,Ala15,D-Lys21,Nle27,Asp28]GH-RH(1-28)Agm homolog)5.6 mpg.deDat1, Ala15, D-Lys21, Nle27, Asp28 (homolog to MZ-2-51) mpg.de

Future research will continue to leverage peptide design principles, including structural analysis and the incorporation of modified or unnatural amino acids, to create next-generation GHRH analogs with further enhanced specificity for particular receptor subtypes or signaling pathways, improved potency, and desirable pharmacokinetic profiles nih.govwikidata.orguni.luuni.lu. The knowledge gained from the development and study of this compound provides a valuable foundation for these future design efforts.

Development of Advanced In Vitro and In Vivo Research Models

The evaluation of GHRH analogs like this compound relies on appropriate research models. This compound has been tested in vivo using rat models to compare the efficacy of different administration routes in stimulating GH release mpg.de. These studies demonstrated that pulmonary inhalation of this compound resulted in high bioavailability and a superior GH-releasing effect compared to subcutaneous and intranasal administration in rats mpg.de. Future research can benefit from the development and application of more advanced in vitro and in vivo models. This includes utilizing three-dimensional cell cultures, organoids, and microphysiological systems that better recapitulate the complex cellular environment of the pituitary and extrapituitary tissues expressing GHRHR senescence.infoontosight.ai. Genetically modified animal models, such as mouse models with specific alterations in the GHRH or GHRHR genes, can also provide valuable tools for studying the effects of GHRH analogs and dissecting the GH/IGF-1 axis nih.gov. While this compound has been studied in established animal models, the application of newer, more sophisticated research models could provide deeper insights into its pharmacological profile and potential therapeutic effects.

Contribution of this compound Research to Broader Peptide Science and Endocrine Biology

Research involving this compound contributes to the broader fields of peptide science and endocrine biology in several ways. As a potent synthetic GHRH analog, its study expands the understanding of structure-activity relationships within the GHRH peptide family, informing the design of future peptide-based therapeutics mpg.denih.govwikidata.orguni.lu. The investigation of different administration routes for this compound, such as pulmonary inhalation, contributes to the advancement of peptide drug delivery strategies mpg.de. Furthermore, research on GHRH analogs like this compound highlights the diverse physiological roles of the GHRH-GHRHR axis beyond the regulation of GH secretion, including potential effects on cell proliferation, survival, and differentiation in various tissues peptides.guidebmrb.io. This contributes to a more comprehensive understanding of the endocrine system and the potential therapeutic applications of modulating GHRH signaling in areas such as regenerative medicine and metabolic disorders wikipedia.org. The work on this compound exemplifies the ongoing efforts to develop peptide analogs with improved pharmacological properties, pushing the boundaries of peptide science and its impact on endocrine research and potential clinical applications.

Q & A

Q. How to design initial experiments for characterizing MZ 3-149’s physicochemical properties?

Methodological Answer:

  • Begin with spectroscopic techniques (e.g., NMR, FT-IR) to confirm molecular structure and functional groups.
  • Use chromatographic methods (HPLC, LC-MS) to assess purity and stability under varying conditions (pH, temperature) .
  • Include solubility and partition coefficient studies to predict bioavailability, adhering to metric system standards for reproducibility .
  • Document all procedures in replicable detail, as required for experimental validation .

Q. What are best practices for conducting a literature review on this compound?

Q. How to establish preliminary structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Synthesize analogs with modifications to functional groups (e.g., hydroxyl, amine) and test their biological activity.
  • Use dose-response assays to quantify potency (e.g., IC₅₀ values) and correlate with structural changes .
  • Apply statistical models (ANOVA, regression) to identify significant SAR trends while justifying numerical precision (e.g., 3 significant figures) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound’s mechanism of action?

Methodological Answer:

  • Perform reproducibility checks under standardized conditions (e.g., cell line authentication, reagent batch consistency) .
  • Use multi-omics approaches (transcriptomics, proteomics) to identify confounding variables (e.g., off-target effects) .
  • Apply Bayesian statistics to assess confidence intervals in conflicting datasets, ensuring ethical reporting of negative results .

Q. What strategies optimize dose-response studies for this compound in heterogeneous cell populations?

Methodological Answer:

  • Employ high-content screening to capture cell-to-cell variability and subpopulation responses .
  • Validate findings using orthogonal assays (e.g., flow cytometry for apoptosis vs. ATP assays for viability) .
  • Use network meta-analysis to compare dose-response trends across studies, addressing feasibility constraints in sample size .

Q. How to integrate multi-omics data to elucidate this compound’s immunogenic cell death (ICD) profile?

Methodological Answer:

  • Combine transcriptomic data (RNA-seq) with protein biomarkers (e.g., HMGB1, calreticulin) to map ICD pathways temporally .
  • Apply pathway enrichment tools (DAVID, Metascape) to identify overrepresented biological processes.
  • Address data ownership and sharing protocols early to avoid collaboration conflicts .

Methodological Considerations for All Studies

  • Data Management : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and retain raw data for 5–10 years .
  • Ethical Compliance : Disclose conflicts of interest and obtain IRB approval for human-derived samples .
  • Peer Review : Pre-test research questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to avoid peer-review pitfalls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.